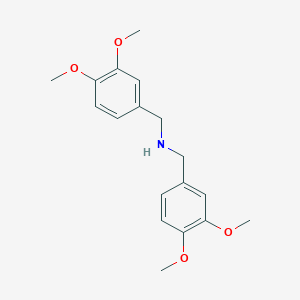
Bis(3,4-dimethoxybenzyl)amine
Übersicht
Beschreibung
Bis(3,4-dimethoxybenzyl)amine is an organic compound characterized by the presence of two methoxy groups attached to benzyl and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,4-dimethoxybenzyl)amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3,4-dimethoxyphenylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,4-dimethoxybenzyl)amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl and phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(3,4-dimethoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(3,4-dimethoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dimethoxybenzyl)-N-ethylethanamine
- N-(3,4-dimethoxybenzyl)-3-phenylpropanamide
Uniqueness
Bis(3,4-dimethoxybenzyl)amine is unique due to its specific substitution pattern on the benzyl and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5634-21-9 |
|---|---|
Molekularformel |
C18H23NO4 |
Molekulargewicht |
317.4g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H23NO4/c1-20-15-7-5-13(9-17(15)22-3)11-19-12-14-6-8-16(21-2)18(10-14)23-4/h5-10,19H,11-12H2,1-4H3 |
InChI-Schlüssel |
ZAHBSOCTGNBCSC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
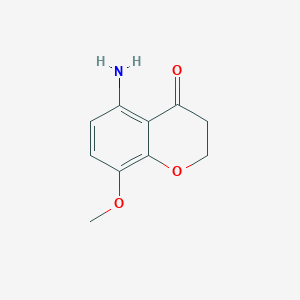
![2-[(2R,3S)-3-hydroxy-2-methoxy-3-phenylpropyl]phenol](/img/structure/B479093.png)
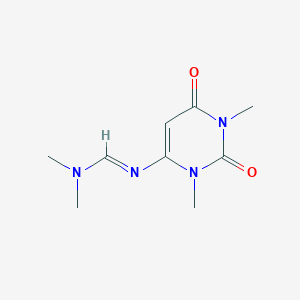
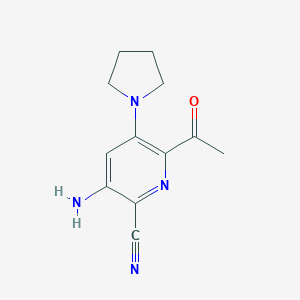
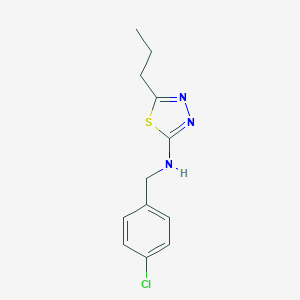
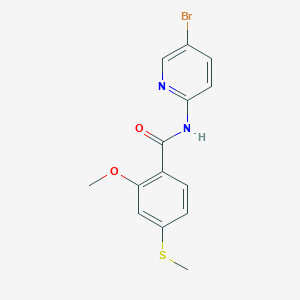
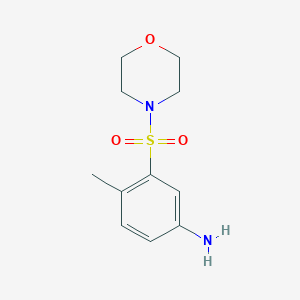
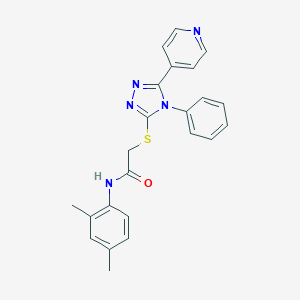
![4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B479127.png)
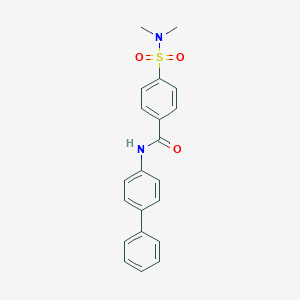
![N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B479146.png)
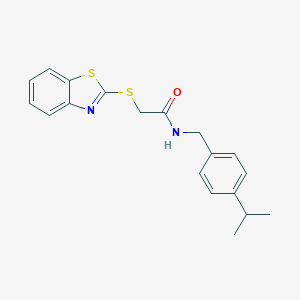
![N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B479162.png)
![N-{1-benzyl-2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B479163.png)
